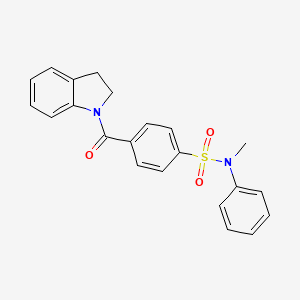

4-(indoline-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(indoline-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide is a synthetic organic compound that belongs to the class of benzenesulfonamide derivatives. These compounds are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties . The indoline moiety in the structure enhances its biological activity, making it a compound of interest in medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(indoline-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide typically involves the reaction of indoline-1-carboxylic acid with N-methyl-N-phenylbenzenesulfonamide under specific conditions. A common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for large-scale synthesis .

Análisis De Reacciones Químicas

Types of Reactions

4-(indoline-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with different functional groups replacing the sulfonamide moiety.

Aplicaciones Científicas De Investigación

4-(indoline-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.

Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 4-(indoline-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit carbonic anhydrase enzymes, which play a role in various physiological processes, including pH regulation and ion transport . By inhibiting these enzymes, the compound can disrupt cellular functions, leading to its anticancer and antibacterial effects .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(indoline-1-carbonyl)-N,N-dipropylbenzenesulfonamide

- 4-(indoline-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide

- 4-(3-(2,3,4-Trichlorophenyl)thioureido)benzenesulfonamide

Uniqueness

4-(indoline-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide is unique due to its specific substitution pattern, which enhances its biological activity compared to other similar compounds. The presence of the indoline moiety and the sulfonamide group contributes to its potent anticancer and enzyme inhibitory properties .

Actividad Biológica

4-(Indoline-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent and enzyme inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and its role as an enzyme inhibitor.

Chemical Structure and Properties

The compound features a sulfonamide moiety linked to an indoline derivative, which contributes to its unique biological properties. The specific substitution pattern enhances its interaction with biological targets, making it a candidate for further pharmacological studies.

The primary mechanism of action for this compound involves the inhibition of carbonic anhydrase enzymes. These enzymes are crucial for regulating pH levels and ion transport in physiological processes. By inhibiting these enzymes, the compound can disrupt cellular homeostasis, leading to apoptotic pathways in cancer cells.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity across various cell lines. The following table summarizes the IC50 values of this compound against different cancer types:

| Cell Line | IC50 (µM) | Type of Cancer |

|---|---|---|

| A549 | 1.98 - 2.82 | Lung Cancer |

| HeLa | 1.99 - 2.92 | Cervical Cancer |

| MCF-7 | 2.12 - 2.52 | Breast Cancer |

| DU-145 | 2.52 | Prostate Cancer |

These results indicate that the compound is particularly potent against lung and cervical cancer cell lines, suggesting a selective mechanism that warrants further investigation .

Enzyme Inhibition

In addition to its anticancer effects, the compound has been studied for its role as an enzyme inhibitor. It has shown promise as a carbonic anhydrase inhibitor, which could have implications for treating conditions related to acid-base balance in the body. The inhibition of this enzyme can lead to decreased tumor growth and enhanced apoptosis in cancer cells.

Case Studies

Several case studies highlight the efficacy of this compound in laboratory settings:

- Study on A549 Cell Line : In vitro experiments demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 2 µM.

- HeLa Cell Line Analysis : Similar results were obtained with HeLa cells, where the compound induced cell cycle arrest and increased markers of apoptosis.

- Comparative Studies : When compared to standard chemotherapeutics like 5-fluorouracil, this compound exhibited comparable or superior activity against certain cancer cell lines, indicating its potential as a novel therapeutic agent .

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption and distribution characteristics, although further research is needed to fully characterize its pharmacokinetic profile .

Propiedades

IUPAC Name |

4-(2,3-dihydroindole-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3S/c1-23(19-8-3-2-4-9-19)28(26,27)20-13-11-18(12-14-20)22(25)24-16-15-17-7-5-6-10-21(17)24/h2-14H,15-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYXFRKINNOPGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.